

An In-depth Technical Guide to the Chemical Structure of Carpinontriol B

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Compound of Interest

Compound Name: *carpinontriol B*

Cat. No.: *B1246976*

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Abstract

Carpinontriol B is a naturally occurring cyclic diarylheptanoid first isolated from the stems of *Carpinus cordata*[1]. As a member of the diarylheptanoid class of compounds, it features a characteristic 1,7-diphenylheptane skeleton. Specifically, it is a meta,meta-cyclophane-type diarylheptanoid, where the two aromatic rings are linked by a seven-carbon chain at their meta positions, forming a macrocyclic structure. This compound has garnered interest for its potential biological activities, notably its anti-inflammatory properties. This guide provides a detailed overview of its chemical structure, spectroscopic data, a representative experimental protocol for its isolation, and its putative mechanism of action in inflammatory signaling pathways.

Chemical Structure and Properties

Carpinontriol B is a polycyclic aromatic hydrocarbon characterized by a biphenyl moiety bridged by a seven-carbon aliphatic chain. The structure was elucidated through spectral methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry[1][2]. The heptane chain is functionalized with three hydroxyl groups (a triol) and a carbonyl group, contributing to its polarity and potential for hydrogen bonding.

The systematic name and key structural features are derived from its complex three-dimensional conformation. The molecular formula and weight have been determined as follows:

Table 1: Physicochemical and Spectroscopic Data for **Carpinontriol B**

Parameter	Value	Reference(s)
Molecular Formula	C ₁₉ H ₂₀ O ₆	[3]
Molecular Weight	344.36 g/mol	[3]
Class	Cyclic Diarylheptanoid (meta,meta-cyclophane)	
Spectroscopic Data	The detailed ¹ H and ¹³ C NMR assignment data from the original 2002 publication by Lee et al. were not accessible. Structure elucidation relied on 1D and 2D NMR and mass spectrometry.	[1][2][4]

Experimental Protocols

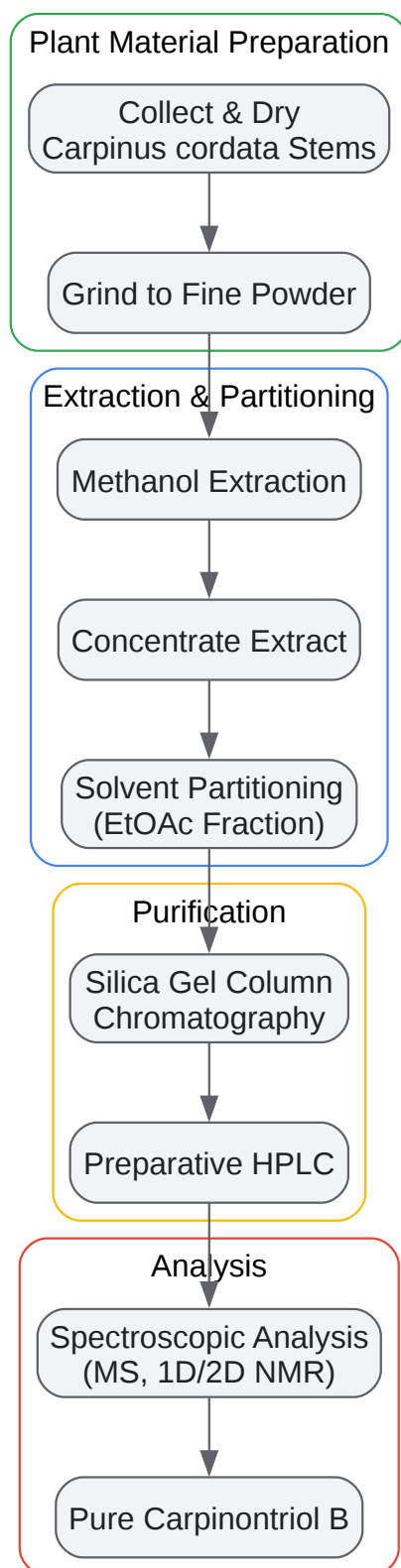
The isolation of **carpinontriol B** involves multi-step extraction and chromatographic purification from its natural source, primarily species of the *Carpinus* (hornbeam) genus[1][5]. The following is a representative protocol based on methodologies for isolating diarylheptanoids from plant material.

General Isolation and Purification Protocol

- **Plant Material Collection and Preparation:** The stems or bark of the source plant (e.g., *Carpinus cordata*) are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction[1][2].
- **Solvent Extraction:** The powdered plant material is subjected to exhaustive extraction, typically using methanol or a methanol/water mixture at room temperature. This process is repeated multiple times to ensure complete extraction of polar and semi-polar metabolites, including diarylheptanoids[4].

- **Solvent Partitioning:** The crude methanol extract is concentrated under reduced pressure to yield a gummy residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Diarylheptanoids like **carpinontriol B** are typically enriched in the ethyl acetate fraction[4].
- **Chromatographic Separation:** The enriched fraction is subjected to multiple rounds of chromatography for purification.
 - **Column Chromatography:** Initial separation is often performed on a silica gel or Sephadex LH-20 column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate compounds based on polarity[4][5].
 - **High-Performance Liquid Chromatography (HPLC):** Final purification to yield pure **carpinontriol B** is achieved using preparative or semi-preparative HPLC, often on a reversed-phase (C18) column with a mobile phase such as a methanol-water or acetonitrile-water gradient[4][5].
- **Structure Elucidation:** The purity and structure of the isolated compound are confirmed using modern spectroscopic techniques, including:
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
 - **1D NMR Spectroscopy (^1H and ^{13}C):** To identify the types and number of protons and carbons.
 - **2D NMR Spectroscopy (COSY, HSQC, HMBC):** To establish the connectivity between atoms and elucidate the complete chemical structure[2][4].

The workflow for this process can be visualized as follows:



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Figure 1. General workflow for the isolation and characterization of **carpinontriol B**.

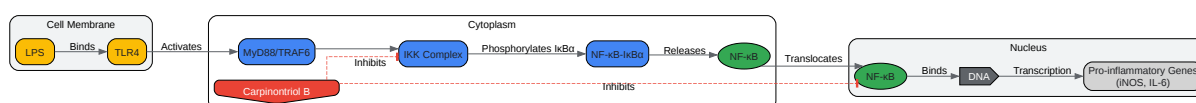
Biological Activity and Signaling Pathway

Carpinontriol B has demonstrated noteworthy anti-inflammatory activity. Studies have shown that it can inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and interleukin-6 (IL-6), in macrophage cells stimulated with lipopolysaccharide (LPS).

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. It binds to Toll-like receptor 4 (TLR4) on the surface of macrophages, triggering a downstream signaling cascade that leads to the activation of the transcription factor NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF- κ B translocates to the nucleus and induces the expression of genes encoding pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and IL-6.

Carpinontriol B is thought to exert its anti-inflammatory effects by intervening in this pathway, thereby suppressing the expression of these inflammatory mediators.

The diagram below illustrates the proposed mechanism of action for **carpinontriol B** in the TLR4 signaling pathway.



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Figure 2. Inhibition of the LPS-induced TLR4/NF- κ B signaling pathway by **carpinontriol B**.

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